(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Overview
Description
(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[45]dec-4-yl]methanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazoketone or an aziridine, under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the spirocyclic intermediate.
Introduction of the nitrophenyl group: This can be accomplished through an electrophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Use of catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reactions.
Optimization of reaction parameters: Temperature, pressure, and solvent choice can be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids are typically used for substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include amines.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence the compound’s binding affinity and specificity. The spirocyclic core provides structural rigidity, which can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (4-Nitrophenyl)boronic acid
- (4-Methoxyphenyl)acetic acid
- (4-Nitrophenyl)acetic acid
Uniqueness
(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is unique due to its spirocyclic structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-19-8-2-16(3-9-19)20(25)23-14-15-29-21(23)10-12-22(13-11-21)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXUAZQOHRVXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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